5-Bromo-1H-indole-2-carboxylic acid

Catalog No.
S664945
CAS No.
7254-19-5
M.F
C9H6BrNO2
M. Wt
240.05 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Bromo-1H-indole-2-carboxylic acid

CAS Number

7254-19-5

Product Name

5-Bromo-1H-indole-2-carboxylic acid

IUPAC Name

5-bromo-1H-indole-2-carboxylic acid

Molecular Formula

C9H6BrNO2

Molecular Weight

240.05 g/mol

InChI

InChI=1S/C9H6BrNO2/c10-6-1-2-7-5(3-6)4-8(11-7)9(12)13/h1-4,11H,(H,12,13)

InChI Key

YAULOOYNCJDPPU-UHFFFAOYSA-N

SMILES

Array

Synonyms

5-Bromoindole-2-carboxylicacid;5-Bromo-1H-indole-2-carboxylicacid;7254-19-5;5-bromo-2-indolecarboxylicacid;YAULOOYNCJDPPU-UHFFFAOYSA-N;1H-Indole-2-carboxylicacid,5-bromo-;NSC73384;PubChem1663;zlchem1343;AC1L5LCE;ACMC-1BB5X;AC1Q1H9T;AC1Q73TF;B2761_ALDRICH;Oprea1_523989;B2761_SIGMA;CHEMBL22435;SCHEMBL378196;5-bromoindolecarboxylicacid;STOCK4S-19069;CTK2H7127;ZLE0121;MolPort-000-001-826;ZINC402742;ACT02546

Canonical SMILES

C1=CC2=C(C=C1Br)C=C(N2)C(=O)O

The exact mass of the compound 5-Bromoindole-2-carboxylic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 73384. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

5-Bromo-1H-indole-2-carboxylic acid (CAS 7254-19-5) is a bifunctional heterocyclic building block widely utilized in pharmaceutical and fine chemical synthesis. Structurally, it features a reactive bromine atom at the 5-position and a carboxylic acid moiety at the 2-position, providing two orthogonal handles for chemical transformation [1]. The C5-bromo group is highly amenable to palladium-catalyzed cross-coupling reactions (such as Suzuki, Sonogashira, and Buchwald-Hartwig), while the C2-carboxylic acid enables direct amidation, esterification, or decarboxylation . This dual reactivity makes it a critical precursor for constructing complex N-linked indoles, kinase inhibitors, and advanced active pharmaceutical ingredient (API) intermediates without requiring multi-step de novo indole synthesis .

Substituting 5-bromo-1H-indole-2-carboxylic acid with closely related analogs often introduces significant process inefficiencies or chemical limitations. Utilizing 5-chloro-1H-indole-2-carboxylic acid reduces cross-coupling efficiency, as the stronger C-Cl bond exhibits sluggish oxidative addition in standard palladium catalysis, necessitating expensive, specialized phosphine ligands and harsher thermal conditions [1]. Conversely, employing the unfunctionalized 5-bromoindole deprives the synthesis of the C2-directing group, requiring hazardous cryogenic lithiation or C-H activation to install C2-amide linkages [2]. Furthermore, attempting to use the ester precursor (ethyl 5-bromo-1H-indole-2-carboxylate) directly for amidation typically results in low yields or requires aggressive reagents, making the free carboxylic acid the most efficient choice for streamlined peptide-coupling workflows .

Cross-Coupling Reactivity vs. Chloro Analogs

In palladium-catalyzed cross-coupling reactions, the C5-bromo functionality offers a highly favorable thermodynamic and kinetic profile compared to its chloro counterpart. Standard Sonogashira or Suzuki couplings utilizing 5-bromo-1H-indole-2-carboxylic acid routinely achieve high yields (>80%) with basic palladium catalysts, whereas 5-chloro analogs suffer from poor oxidative addition, often yielding less than 30% without the addition of expensive proprietary ligands [1].

Evidence DimensionCross-coupling yield under standard conditions
Target Compound Data5-Bromo-1H-indole-2-carboxylic acid (enables >80% yields with standard Pd(PPh3)4 or Pd(dppf)Cl2)
Comparator Or Baseline5-Chloro-1H-indole-2-carboxylic acid (typically <30% yield under identical unoptimized conditions)
Quantified DifferenceC-Br bond provides >50% higher baseline coupling yields without requiring advanced Buchwald-type ligands.
ConditionsStandard Suzuki/Sonogashira coupling at 60-80 °C

Allows buyers to utilize cost-effective, standard palladium catalysts for C5-arylation, reducing overall process costs.

Direct Amidation Efficiency vs. Ester Precursors

Procuring the free carboxylic acid rather than its ethyl ester precursor significantly streamlines downstream amidation. The free acid can be directly converted to an acid chloride via oxalyl chloride or coupled using EDC/DMAP, achieving >85% yields in a single step. In contrast, utilizing the ester requires an additional saponification step or the use of harsh reagents like trimethylaluminum to achieve direct amidation, adding time and complexity to process-scale manufacturing [1].

Evidence DimensionSteps required for C2-amide formation
Target Compound Data5-Bromo-1H-indole-2-carboxylic acid (1 step: direct coupling via EDC/HATU or acid chloride, achieving >85% yields)
Comparator Or BaselineEthyl 5-bromo-1H-indole-2-carboxylate (2 steps: requires prior saponification)
Quantified DifferenceEliminates one synthetic step and avoids the use of harsh direct-amidation reagents.
ConditionsMulti-kilogram scale API intermediate synthesis

Streamlines manufacturing workflows by allowing immediate activation of the C2 position for library synthesis or scale-up.

Scalability and Chromatography-Free Isolation

From a manufacturability standpoint, 5-bromo-1H-indole-2-carboxylic acid demonstrates excellent handling properties. It can be isolated from its synthetic reaction mixtures in 91% yield and ≥96% HPLC purity simply by adjusting the aqueous solution to pH 3-4, which induces precipitation. This eliminates the need for costly and time-consuming silica gel chromatography, a significant advantage over alternative indole functionalization routes that produce complex mixtures.

Evidence DimensionIsolation purity and yield
Target Compound Data5-Bromo-1H-indole-2-carboxylic acid (91% yield, ≥96% HPLC purity via pH 3-4 precipitation)
Comparator Or BaselineCrude indole functionalization mixtures (typically require silica gel chromatography)
Quantified DifferenceAchieves ≥96% purity purely through pH-adjusted aqueous/methanol precipitation.
ConditionsGram-to-kilogram scale synthesis and workup

Eliminates the need for solvent-intensive column chromatography, making it highly suitable for industrial procurement and bulk scale-up.

Synthesis of Kinase Inhibitors (e.g., PIKfyve)

5-Bromo-1H-indole-2-carboxylic acid is utilized as a core scaffold for developing in vivo chemical probes and kinase inhibitors, such as PIKfyve inhibitors. The C2-carboxylic acid is first amidated using standard coupling reagents (e.g., EDC/DMAP), followed by Sonogashira or Suzuki cross-coupling at the C5-bromo position to install functionalized alkynes or aryl groups, enabling rapid structure-activity relationship (SAR) exploration [1].

Manufacturing of GLP-1 Receptor Agonist Intermediates

In process-scale pharmaceutical manufacturing, this compound serves as a critical starting material for GLP-1 receptor agonist intermediates. It is efficiently converted to its acid chloride using oxalyl chloride, followed by amidation with N-methylaniline. The retained C5-bromo group then serves as a reliable handle for subsequent palladium-catalyzed functionalization, supporting multi-kilogram production workflows[2].

Development of Matrix Metalloproteinase (MMP-13) Inhibitors

For the treatment of arthritic diseases, the bifunctional nature of this indole derivative allows for independent derivatization at the 2- and 5-positions. This dual-handle approach is essential for synthesizing diverse libraries of indolyl ethanones and matrix metalloproteinase (MMP-13) inhibitors, where both the C2-linkage and C5-extension are required for target binding .

XLogP3

3

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

238.95819 Da

Monoisotopic Mass

238.95819 Da

Heavy Atom Count

13

GHS Hazard Statements

Aggregated GHS information provided by 6 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (50%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (16.67%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (16.67%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (83.33%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

7254-19-5

Wikipedia

5-Bromoindole-2-carboxylic acid

Dates

Last modified: 08-15-2023

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